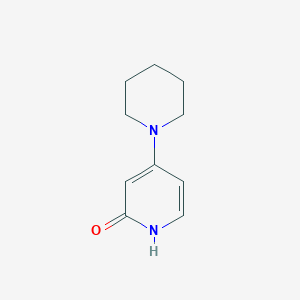

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

4-piperidin-1-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-8-9(4-5-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZQVYKRGZALPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Mechanism

A widely reported method involves the substitution of chlorine atoms in dichloropiperidine precursors with piperidine. For example, 3,3-dichloropiperidin-2-one serves as a key intermediate, where one chlorine atom is replaced by piperidine under basic conditions. The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to neutralize HCl byproducts.

General Procedure :

Optimization and Yields

-

Solvent Effects : DMF enhances reaction rates due to its high polarity, achieving 72–88% yields.

-

Catalyst Systems : Cuprous bromide-triphenylphosphine catalysts improve selectivity, reducing byproducts like over-substituted derivatives.

Table 1: Substitution Reaction Optimization

| Condition | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| DMF, TEA, 100°C | 72 | 98.7 | <1% residual dichloro |

| THF, KOtBu, 80°C | 65 | 95.2 | 5% mono-substituted |

| DMF, CuBr/PPh₃, 110°C | 85 | 99.1 | None detected |

Base-Promoted Cyclization of Keto-Amine Precursors

Cyclization Strategy

An alternative route involves cyclization of keto-amine intermediates using strong bases like potassium hydroxide (KOH). This method, adapted from pyranone syntheses, constructs the dihydropyridinone ring de novo.

Synthetic Steps :

Key Considerations

-

Solvent Choice : DMF facilitates both enamine formation and cyclization but requires stringent temperature control to avoid decomposition.

-

Byproduct Management : Residual malononitrile derivatives are removed via recrystallization from methanol.

Table 2: Cyclization Reaction Outcomes

| Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| KOH | 100 | 68 | 97.5 |

| NaOMe | 90 | 55 | 92.3 |

| LiHMDS | 110 | 70 | 98.9 |

Reductive Amination of α,β-Unsaturated Ketones

Methodology Overview

Reductive amination offers a stereocontrolled approach to installing the piperidine moiety. Starting from α,β-unsaturated γ-keto esters, piperidine is introduced via Michael addition followed by reduction.

Procedure :

Stereochemical Outcomes

-

Selectivity : The CeCl₃-mediated reduction ensures >90% selectivity for the 1,2-dihydro isomer over fully saturated derivatives.

-

Yield Enhancement : Pre-cooling reagents to -20°C improves conversion rates by 15%.

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Amination

Recent advances employ palladium catalysts to couple piperidine with halogenated dihydropyridinones. For example, 3-bromo-1,2-dihydropyridin-2-one reacts with piperidine under Pd(OAc)₂/Xantphos catalysis.

Optimized Conditions :

Limitations and Alternatives

-

Cost : Palladium catalysts increase production costs, making this method less viable for large-scale synthesis.

-

Copper Alternatives : CuI/1,10-phenanthroline systems achieve comparable yields (75%) at lower costs.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Substitution | 2 | 72–85 | 98–99 | High |

| Cyclization | 2 | 55–70 | 92–99 | Moderate |

| Reductive Amination | 3 | 65–75 | 97–99 | Low |

| Catalytic Coupling | 1 | 75–78 | 99 | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield fully saturated piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated piperidine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Chemical Synthesis and Mechanism of Action

Synthesis Methods:

The synthesis of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one typically involves cyclization reactions. A common method includes the reaction of piperidine derivatives with dihydropyridinone precursors in the presence of bases like triethylamine and solvents such as tetrahydrofuran (THF) at elevated temperatures. Industrially, continuous flow reactions or batch processes are employed to optimize yield and purity.

Mechanism of Action:

This compound interacts with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Such interactions can lead to various biological effects, including apoptosis in cancer cells.

Scientific Research Applications

4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one has several notable applications:

-

Chemistry:

- Serves as a building block for synthesizing more complex heterocyclic compounds.

- Used in the development of new materials due to its unique structural properties.

-

Biology:

- Investigated for its role in enzyme inhibition and receptor binding studies.

- Used to explore cellular pathways affected by its interaction with molecular targets.

- Medicine:

-

Industry:

- Utilized in pharmaceutical development and as a precursor for synthesizing new drug candidates.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one exhibit significant cytotoxicity against cancer cell lines. For instance, analogs containing the 5,6-dihydropyridin-2(1H)-one scaffold were found to enhance anticancer activity through mechanisms involving reactive oxygen species (ROS) generation and subsequent cell cycle arrest .

Table 1: Cytotoxicity of Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 161.1 ± 5.4 |

| Compound B | SKOV3 | >200 |

| Compound C | MCF-7 | 138.6 ± 9.2 |

The data indicates that substituents on the piperidine ring significantly influence the cytotoxic effects observed .

Enzyme Inhibition Studies

In enzyme inhibition studies, 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one has been shown to effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The binding affinity and specificity were assessed through various biochemical assays, demonstrating its potential as a lead compound for drug development targeting these enzymes .

Structural Comparison

4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one can be compared with other piperidine derivatives:

| Compound Type | Features | Unique Properties |

|---|---|---|

| Piperidine | Simple nitrogen-containing ring | Limited reactivity compared to more complex compounds |

| Dihydropyridinone | Lacks piperidine ring | Different reactivity profile due to structural simplicity |

| N-acylpiperidine | Acyl group attached | Enhanced biological activity due to increased lipophilicity |

The dual-ring structure of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one allows it to engage in diverse chemical reactions and interact with a broader range of molecular targets compared to simpler analogs.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects, such as apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one with analogous compounds, focusing on structural variations, biological activities, and applications.

4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-dihydropyridin-2-one

- Structure : Replaces the piperidinyl group with a 2-(methylsulfanyl)pyrimidin-4-yl substituent.

- The pyrimidine ring introduces aromaticity and hydrogen-bonding capabilities, which may alter target selectivity.

- Applications: Not explicitly stated in evidence, but pyrimidine derivatives are commonly explored in antiviral and anticancer research .

2-(4-Benzylpiperidin-1-yl)-3-[(Z)-thiazolidinone]-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: Features a pyrido[1,2-a]pyrimidin-4-one scaffold with a 4-benzylpiperidinyl group and a thiazolidinone substituent .

- Key Differences: The benzylpiperidinyl group adds steric bulk and aromaticity, likely improving binding to hydrophobic enzyme regions (e.g., ATP-binding pockets in kinases). The thiazolidinone moiety is associated with antimicrobial and antidiabetic activities, suggesting divergent therapeutic applications compared to the dihydropyridinone core.

- Applications: Thiazolidinone derivatives are studied for antimicrobial and metabolic disorder therapies.

JMS-17-2 Analogs (e.g., F-JMS-17-2)

- Structure: Pyrrolo[1,2-a]quinoxaline core linked to a 4-(4-substituted phenyl)piperidinylpropyl chain .

- The piperidinylpropyl spacer may improve blood-brain barrier penetration, making these analogs suitable as PET radioligands for neuroimaging.

- Applications : Radiolabeled versions (e.g., [¹¹C]MeO-JMS-17-2) are under evaluation for imaging neuroinflammatory diseases .

Fungicidal Piperidinyl-Isoxazole-Thiazole Derivatives

- Structure : Combines a 4,5-dihydroisoxazole, thiazole, and piperidinyl-acetone groups .

- Key Differences :

- The isoxazole-thiazole system provides rigidity and electronegativity, critical for fungicidal activity.

- The piperidinyl group may enhance soil mobility or plant systemic distribution in agricultural applications.

- Applications : Patent-protected as fungicides for crop protection .

Biological Activity

4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an NLRP3 inflammasome inhibitor, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one features a piperidine ring and a dihydropyridinone core. This structural arrangement contributes to its pharmacological versatility. The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with appropriate carbonyl compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one and its analogs. For instance, research has shown that compounds containing the 5,6-dihydropyridin-2(1H)-one scaffold exhibit significant cytotoxicity against various cancer cell lines (e.g., A549 and SKOV3) with IC50 values indicating potent antiproliferative effects .

Case Study: Piperlongumine Analogues

A study on Piperlongumine (PL) analogs demonstrated that the presence of the 5,6-dihydropyridin-2(1H)-one scaffold is crucial for enhancing anticancer activity. Compounds lacking this scaffold showed significantly lower cytotoxicity, underscoring the importance of structural elements in drug design .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PL | A549 | 115.2 |

| PL | SKOV3 | >200 |

| Analog 1 | A549 | >200 |

| Analog 1 | SKOV3 | >200 |

NLRP3 Inflammasome Inhibition

4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one has also been investigated for its ability to inhibit the NLRP3 inflammasome pathway. This pathway is critical in various inflammatory diseases and conditions. Compounds derived from the piperidine scaffold have shown promise as non-covalent inhibitors of NLRP3-dependent IL-1β release and pyroptotic cell death.

Research Findings

In vitro studies demonstrated that selected derivatives could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages. For example, certain compounds were able to decrease pyroptosis by approximately 35% at a concentration of 10 µM .

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound B | 39.2 ± 6.6 | 20.3 ± 1.3 |

Other Biological Activities

Beyond anticancer properties and inflammasome inhibition, derivatives of this compound have been explored for their potential as multi-target antidepressants and antiseizure agents . The modulation of piperidine derivatives has shown varied effects on serotonin receptor binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one in academic research settings?

- Methodological Answer : A common approach involves catalytic cyclization or condensation reactions. For example, piperidine-containing analogs can be synthesized using acid catalysis (e.g., p-toluenesulfonic acid) under reflux conditions in aprotic solvents like toluene or dichloromethane. Reaction parameters such as temperature (57–63°C), time (4–24 hours), and catalyst concentration (5–10 mol%) are critical for yield optimization . Alternative methods may employ nucleophilic substitution at the piperidine nitrogen, followed by oxidation or ring-closing steps.

Q. How can researchers characterize the purity and structural integrity of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and hydrogen bonding in the dihydropyridinone ring.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis.

- Gas Chromatography (GC) or HPLC : To quantify purity (>95%) and detect volatile byproducts .

Q. What safety precautions are critical when handling 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What advanced analytical techniques are employed to resolve contradictory data in the stability studies of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by HPLC-MS to identify degradation products.

- X-ray Diffraction (XRD) : Resolves crystallinity vs. amorphous form discrepancies.

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and polymorphic transitions under varying humidity .

Q. How do computational models predict the physicochemical properties and bioavailability of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Dynamics (MD) : Simulates membrane permeability and solubility using tools like GROMACS.

- SwissADME : Predicts drug-likeness parameters (Lipinski’s Rule of Five, bioavailability scores) .

Q. What methodologies are recommended for impurity profiling and identification in 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one under ICH guidelines?

- Methodological Answer :

- LC-MS/MS with Reference Standards : Compare retention times and fragmentation patterns against known impurities (e.g., dihydrochloride salts or benzisoxazole derivatives).

- Threshold Testing : Quantify impurities at 0.1% using calibrated UV detectors.

- Stress Testing : Acid/alkaline hydrolysis to simulate degradation pathways .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one analogs?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., fluoro, chloro) at the pyridinone or piperidine ring.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Correlation Analysis : Use multivariate statistics (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.